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molecular formula C13H16FNO3 B8577429 Tert-butyl [2-(3-fluorophenyl)-2-oxoethyl]carbamate

Tert-butyl [2-(3-fluorophenyl)-2-oxoethyl]carbamate

Cat. No. B8577429
M. Wt: 253.27 g/mol
InChI Key: ZLQYZBDKEDZMRE-UHFFFAOYSA-N
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Patent
US08895571B2

Procedure details

To a flask were added tert-butyl[2-(3-fluorophenyl)-2-oxoethyl]carbamate (0.32 g, 1.3 mmol) and ammonium acetate (2.02 g, 26.2 mmol) and methanol (10 mL) and sodium cyanoborohydride (0.22 g, 3.5 mmol). The mixture was refluxed for 2 h. The solvent was removed under vacuum. To the residue was added EtOAc and 50 mL of 1M NaOH. The aqueous phase was extracted again with fresh EtOAc. The combined organic extracts were dried over sodium sulfate, filtered and dried under vacuum to give 0.301 g (94% yield) of the final product as oil. LC-MS found: 155.1 (M−Boc)+.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][CH2:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=1)=O)([CH3:4])([CH3:3])[CH3:2].C([O-])(=O)C.[NH4+].C([BH3-])#[N:25].[Na+]>CO>[C:1]([O:5][C:6](=[O:18])[NH:7][CH2:8][CH:9]([NH2:25])[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(=O)C1=CC(=CC=C1)F)=O
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.22 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
To the residue was added EtOAc and 50 mL of 1M NaOH
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted again with fresh EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC(C1=CC(=CC=C1)F)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.301 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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